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molecular formula C16H16O2 B8736984 1-Propanone, 2-methoxy-1,2-diphenyl- CAS No. 26592-16-5

1-Propanone, 2-methoxy-1,2-diphenyl-

Cat. No. B8736984
M. Wt: 240.30 g/mol
InChI Key: IMAHLMWOKFATMM-UHFFFAOYSA-N
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Patent
US03937722

Procedure details

Portions of 2.85 g α-methyl-benzoin are dissolved in a nitrogen atmosphere in 25 ml of solvent and mixed with 5.5 ml of a 10% by weight sodium hydroxide solution and then with 0.8 ml methyl iodide, while maintaining a temperature of 25°C. After stirring for 2 hours, the reaction products are poured into water, isolated and analysed by NMR-spectroscopy.
Quantity
2.85 g
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([OH:11])[C:3](=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH-].[Na+].[CH3:20]I>O>[CH3:20][O:11][C:2]([CH3:1])([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:3](=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
CC(C(C1=CC=CC=C1)=O)(O)C1=CC=CC=C1
Name
solvent
Quantity
25 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.8 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
isolated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC(C(C1=CC=CC=C1)=O)(C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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